molecular formula C17H12O3 B14319147 3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one CAS No. 112185-73-6

3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one

Cat. No.: B14319147
CAS No.: 112185-73-6
M. Wt: 264.27 g/mol
InChI Key: UAGDIASAFWNISA-UHFFFAOYSA-N
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Description

3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one is a complex organic compound with a unique structure that includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one can be achieved through several methods. One notable method involves the Rh(III)-catalyzed cascade C–H activation annulation of aryl ketone O-acetyl oximes with quinones . This reaction is conducted under redox-neutral conditions and involves a possible Rh(III) to Rh(V) to Rh(III) mechanism with an unprecedented β-C elimination step . The reaction conditions typically include the use of [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (10 mol%), and PivOH (100 mol%) in methanol at 50°C for 12 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and reduce costs, as well as ensuring the process is environmentally friendly and safe for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups, which are reactive under different conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one is unique due to its specific arrangement of functional groups and fused ring system

Properties

CAS No.

112185-73-6

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

3-hydroxy-7,8-dihydronaphtho[2,1-c]chromen-6-one

InChI

InChI=1S/C17H12O3/c18-11-6-8-13-15(9-11)20-17(19)14-7-5-10-3-1-2-4-12(10)16(13)14/h1-4,6,8-9,18H,5,7H2

InChI Key

UAGDIASAFWNISA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(C=C(C=C3)O)OC2=O)C4=CC=CC=C41

Origin of Product

United States

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